N-Dimethyl-N-nitroso urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

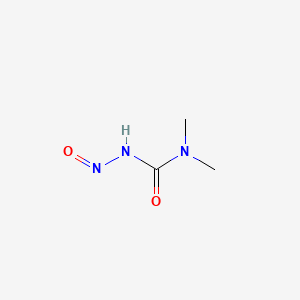

N,N’-Dimethylnitrosourea is a chemical compound with the molecular formula C3H7N3O2. It belongs to the class of nitrosoureas, which are known for their alkylating properties. This compound is of significant interest due to its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dimethylnitrosourea can be synthesized through several methods. One common approach involves the reaction of O-methyl-N-nitroisourea with methylamine hydrochloride in the presence of a solvent such as water. The reaction is typically carried out in a potassium fluoride-water system, which helps to maintain the pH and inhibit secondary reactions. The yield of this method can reach up to 79.1%, with a product purity of over 99% .

Industrial Production Methods: For industrial production, the synthesis of N,N’-Dimethylnitrosourea often involves the use of ammonia gas as an amination reagent, followed by methylation and nitration reactions. Sulfuric acid is commonly used as a catalyst and reaction solvent, which helps to lower the raw material cost and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylnitrosourea undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in aqueous basic solutions, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate.

Oxidation and Substitution: These reactions typically involve nucleophilic attack at the carbonyl carbon, with different reagents and conditions depending on the desired products.

Major Products: The major products formed from these reactions include arylcarbamate ions and N-nitrosamino fragments, which are of interest in various chemical and biological studies .

Scientific Research Applications

N,N’-Dimethylnitrosourea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Industry: It serves as an intermediate in the production of pesticides and other industrial chemicals.

Mechanism of Action

The primary mechanism of action of N,N’-Dimethylnitrosourea involves DNA alkylation. The compound forms DNA-DNA cross-links and alkylates the N-7 position of guanine, leading to DNA damage and cell death. This mechanism is particularly effective in targeting rapidly dividing cancer cells, making it a valuable agent in chemotherapy .

Comparison with Similar Compounds

- Carmustine

- Lomustine

- Semustine

- Streptozocin

- Ethylnitrosourea

- Fotemustine

- Nimustine

- Ranimustine

Uniqueness: N,N’-Dimethylnitrosourea is unique due to its specific alkylating properties and its ability to induce mutations effectively. Compared to other nitrosoureas, it has a higher purity and yield in synthesis, making it more efficient for industrial and research applications .

Properties

CAS No. |

55120-47-3 |

|---|---|

Molecular Formula |

C3H7N3O2 |

Molecular Weight |

117.11 g/mol |

IUPAC Name |

1,1-dimethyl-3-nitrosourea |

InChI |

InChI=1S/C3H7N3O2/c1-6(2)3(7)4-5-8/h1-2H3,(H,4,7,8) |

InChI Key |

VSMLKOBHLXAHFD-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NN=O |

Canonical SMILES |

CN(C)C(=O)NN=O |

| 55120-47-3 | |

Synonyms |

1,3-dimethyl-1-nitrosourea dimetinur N,N'-dimethylnitrosourea nitrosodimethylurea |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.